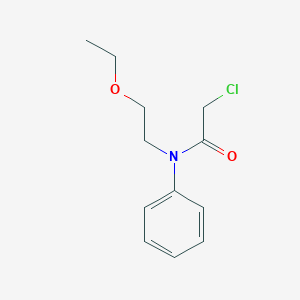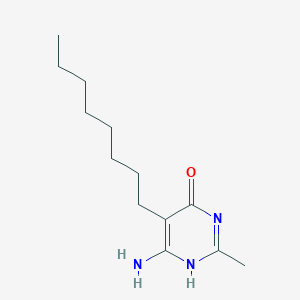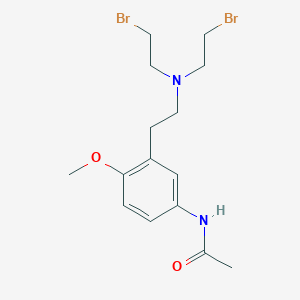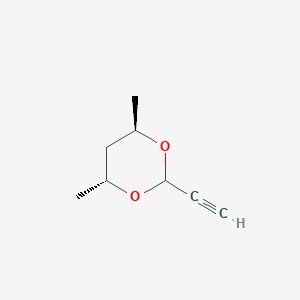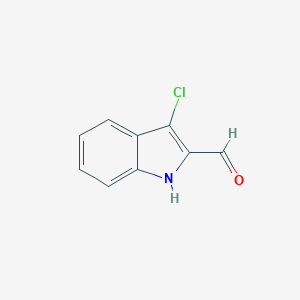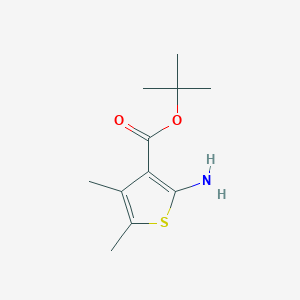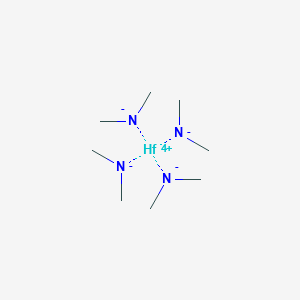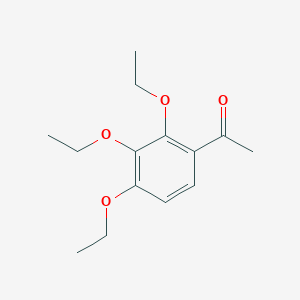
1-(2,3,4-Triethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4-Triethoxyphenyl)ethanone, also known as Tropinone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a ketone derivative of tropine and is commonly used as a precursor for the synthesis of various alkaloids. In
作用机制
1-(2,3,4-Triethoxyphenyl)ethanone acts as a competitive inhibitor of acetylcholine esterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2,3,4-Triethoxyphenyl)ethanone increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory retention.
生化和生理效应
1-(2,3,4-Triethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the brain. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been shown to increase the levels of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,3,4-Triethoxyphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized through several methods, and its derivatives can be used in various applications. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 1-(2,3,4-Triethoxyphenyl)ethanone is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
未来方向
There are several future directions for the study of 1-(2,3,4-Triethoxyphenyl)ethanone. One potential direction is the development of new synthesis methods for 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives. Another direction is the investigation of 1-(2,3,4-Triethoxyphenyl)ethanone's potential applications in medicinal chemistry, including the development of drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives.
合成方法
1-(2,3,4-Triethoxyphenyl)ethanone can be synthesized through several methods, including the Robinson annulation reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Robinson annulation reaction involves the reaction between an α,β-unsaturated ketone and an aldehyde, while the Mannich reaction involves the reaction between an aldehyde, an amine, and a ketone. The Pictet-Spengler reaction involves the reaction between an aminoalcohol and an aldehyde or ketone. These methods have been widely used to synthesize 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives for various scientific research applications.
科学研究应用
1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. It is commonly used as a precursor for the synthesis of various alkaloids, including cocaine, atropine, and scopolamine. 1-(2,3,4-Triethoxyphenyl)ethanone has also been studied for its potential applications in the synthesis of chiral compounds and as a catalyst in organic reactions. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been investigated for its potential applications in medicinal chemistry, including the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
100864-28-6 |
|---|---|
产品名称 |
1-(2,3,4-Triethoxyphenyl)ethanone |
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-(2,3,4-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
InChI 键 |
ZQKHMJPSNYPQIV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
规范 SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
同义词 |
2' 3' 4'-TRIETHOXYACETOPHENONE 98 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




